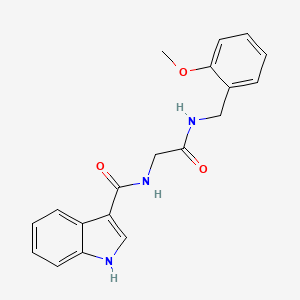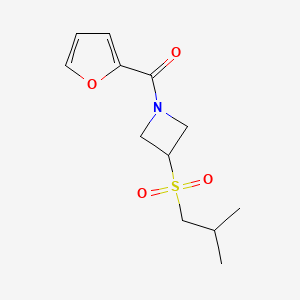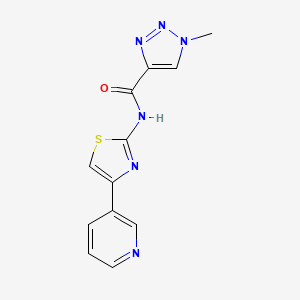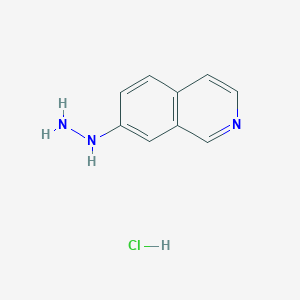
4-bromo-1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole, also known as BRL-15572, is a compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a selective antagonist for the orexin 1 receptor, which is involved in the regulation of sleep and wakefulness. In
Mechanism of Action
4-bromo-1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole selectively blocks the orexin 1 receptor, which is involved in the regulation of sleep and wakefulness. The orexin 1 receptor is primarily located in the lateral hypothalamus and is activated by orexin A and orexin B, which are neuropeptides that promote wakefulness. By blocking the orexin 1 receptor, this compound decreases wakefulness and promotes sleep.
Biochemical and Physiological Effects:
This compound has been shown to decrease wakefulness and increase sleep in various animal models. Additionally, this compound has been shown to have minimal effects on other neurotransmitter systems, such as dopamine, serotonin, and norepinephrine. This suggests that this compound may have fewer side effects compared to other sleep-promoting drugs.
Advantages and Limitations for Lab Experiments
One advantage of using 4-bromo-1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole in lab experiments is its selectivity for the orexin 1 receptor. This allows for more precise investigation of the role of this receptor in sleep and wakefulness regulation. Additionally, this compound has been shown to have minimal effects on other neurotransmitter systems, which reduces the potential for confounding effects. However, one limitation of using this compound is its relatively short half-life, which may require frequent dosing in long-term experiments.
Future Directions
There are several future directions for the investigation of 4-bromo-1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole. One potential direction is the development of more potent and selective orexin 1 receptor antagonists for the treatment of sleep disorders. Additionally, further investigation is needed to fully understand the role of the orexin 1 receptor in sleep and wakefulness regulation, as well as its potential involvement in other physiological processes. Finally, the potential therapeutic applications of orexin 1 receptor antagonists for other disorders, such as addiction and anxiety, should be explored.
Synthesis Methods
The synthesis of 4-bromo-1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole involves several steps, including the reaction of 4-bromo-1-cyclopentyl-1H-pyrazole-5-carboxylic acid with methanol and thionyl chloride to form the corresponding methyl ester. The ester is then reacted with sodium hydride and chloromethyl methyl ether to yield the final product.
Scientific Research Applications
4-bromo-1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole has been used in various scientific research studies to investigate the role of the orexin 1 receptor in sleep and wakefulness regulation. This compound has been shown to selectively block the orexin 1 receptor, which results in a decrease in wakefulness and an increase in sleep. Additionally, this compound has been used in studies investigating the potential therapeutic applications of orexin 1 receptor antagonists for the treatment of sleep disorders, such as insomnia and narcolepsy.
properties
IUPAC Name |
4-bromo-1-cyclopentyl-5-(methoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2O/c1-14-7-10-9(11)6-12-13(10)8-4-2-3-5-8/h6,8H,2-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSAAYBKAIQRIDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=NN1C2CCCC2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[Cyano-(2,3-dichlorophenyl)methyl]-2-(dimethylamino)acetamide](/img/structure/B2687909.png)




![[5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 4-fluorobenzoate](/img/structure/B2687914.png)
![1-[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-fluorophenyl)ethanone](/img/structure/B2687916.png)


![N'-(6-chlorobenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2687925.png)
![N-(2-(3-fluorophenyl)-2-methoxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2687926.png)